molecular formula C15H17Cl2N3 B2672993 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1803584-13-5

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

Cat. No.: B2672993
CAS No.: 1803584-13-5
M. Wt: 310.22
InChI Key: LZDSJXFQXBAQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with an aniline group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the reaction of 1-methyl-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is unique due to its specific benzimidazole-aniline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-18-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11;;/h2-9H,10,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSJXFQXBAQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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